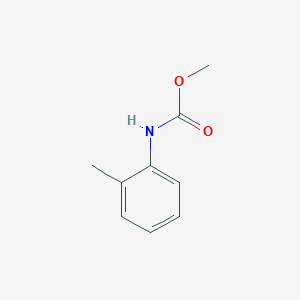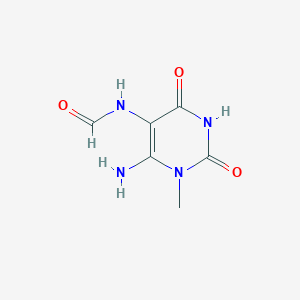
(3-Chlor-4-methoxyphenyl)methanol
Übersicht
Beschreibung
(3-chloro-4-methoxyphenyl)methanol: is an organic compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
(3-chloro-4-methoxyphenyl)methanol has several applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, including those involved in cellular metabolism and signal transduction .
Pharmacokinetics
Similar compounds have been shown to exhibit good absorption and distribution profiles, undergo metabolic transformations, and be excreted from the body .
Result of Action
Related compounds have been shown to exert various biological effects, including inhibition of cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (3-chloro-4-methoxyphenyl)methanol can be synthesized through several methods. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction typically proceeds under mild conditions at room temperature.
Industrial Production Methods: In industrial settings, 3-chloro-4-methoxybenzyl alcohol can be produced by the chlorination of 4-methoxybenzyl alcohol using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out in a suitable solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Aqueous sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed:
Oxidation: 3-Chloro-4-methoxybenzaldehyde.
Reduction: 3-Chloro-4-methoxybenzylamine.
Substitution: 4-Methoxybenzyl alcohol.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-methoxybenzyl alcohol
- 3-Iodo-4-methoxybenzyl alcohol
- 3-Methoxyphenethyl alcohol
- 4-Bromo-2-methoxybenzyl alcohol
Comparison: (3-chloro-4-methoxyphenyl)methanol is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
(3-chloro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJVLGDHRXGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401827 | |
| Record name | 3-Chloro-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14503-45-8 | |
| Record name | 3-Chloro-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-4-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the production of 3-chloro-4-methoxybenzyl alcohol by Bjerkandera adusta?
A1: Bjerkandera adusta produces a range of chlorinated aromatic compounds, including 3-chloro-4-methoxybenzyl alcohol (3-chloro-p-anisyl alcohol) [, ]. What makes this finding noteworthy is that these halogenated compounds are being produced even with very low chloride concentrations in the growth medium []. This suggests the fungus may possess efficient mechanisms for halogenation and could be a potential source of novel halogenated compounds.
Q2: Are there any other interesting halogenated compounds produced by Bjerkandera adusta?
A2: Yes, in addition to 3-chloro-4-methoxybenzyl alcohol, Bjerkandera adusta produces other intriguing halogenated compounds. When bromide is added to the growth medium, the fungus produces brominated analogs like 3-bromo-4-methoxybenzaldehyde and 3,5-dibromo-4-methoxybenzaldehyde. Interestingly, these specific brominated compounds have not been previously identified as naturally occurring products []. This highlights the potential of Bjerkandera adusta for biohalogenation and the discovery of novel compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














